molecular formula C20H17NO4 B10822891 N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide

N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide

Cat. No.: B10822891
M. Wt: 335.4 g/mol
InChI Key: QFCGWKILQYTRID-UHFFFAOYSA-N
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Description

N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide is an organic compound with a complex structure that includes multiple hydroxyl groups and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide typically involves the condensation of a benzyl-substituted benzene derivative with a phenyl-substituted benzamide. The reaction conditions often require the presence of a catalyst and may involve steps such as Friedel-Crafts acylation followed by reduction and nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide is unique due to its combination of hydroxyl, benzyl, and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

5-benzyl-2,3,4-trihydroxy-N-phenylbenzamide

InChI

InChI=1S/C20H17NO4/c22-17-14(11-13-7-3-1-4-8-13)12-16(18(23)19(17)24)20(25)21-15-9-5-2-6-10-15/h1-10,12,22-24H,11H2,(H,21,25)

InChI Key

QFCGWKILQYTRID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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